molecular formula C22H21N3O4 B2950161 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 923084-03-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2950161
CAS No.: 923084-03-1
M. Wt: 391.427
InChI Key: NOQAVWVRDZGMAU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic acetamide derivative featuring a benzodioxolylmethyl group, a 3,4-dimethylphenyl-substituted dihydropyridazinone core, and an acetamide linker. The benzodioxole moiety may enhance metabolic stability, while the dimethylphenyl group could modulate lipophilicity and target binding .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-14-3-5-17(9-15(14)2)18-6-8-22(27)25(24-18)12-21(26)23-11-16-4-7-19-20(10-16)29-13-28-19/h3-10H,11-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQAVWVRDZGMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and dimethylphenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, emphasizing key differences in molecular architecture and inferred pharmacological properties.

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS 1058198-01-8)

  • Structural Differences: Core Heterocycle: The target compound contains a dihydropyridazinone ring, whereas this analog features a dihydropyrimidinone core. Substituent Position and Type: The target compound has a 3,4-dimethylphenyl group at position 3 of the pyridazinone, while the analog has a 4-methoxyphenyl group at position 4 of the pyrimidinone. The methoxy group may increase electron density, affecting binding interactions, whereas dimethyl groups enhance hydrophobicity.
  • Molecular Weight : The analog has a molecular weight of 393.4 g/mol (C₂₁H₁₉N₃O₅), while the target compound’s molecular formula (C₂₂H₂₁N₃O₅) suggests a slightly higher weight (~407.4 g/mol), influencing pharmacokinetic properties like diffusion rates .

(S)-2-(5-(But-3-en-1-yl)-1-Methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-Methyl-3-(1-Methyl-7-((6-Methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p)

  • Structural Differences: Core Heterocycle: Compound 11p incorporates a benzo[e][1,4]diazepinone system, which introduces a seven-membered ring with nitrogen atoms at positions 1 and 3. This contrasts with the six-membered dihydropyridazinone in the target compound, likely conferring distinct conformational flexibility and receptor interactions .

(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound o)

  • Structural Differences: Backbone: Compound o has a tetrahydropyrimidinone linked to a hexane backbone with multiple stereocenters, contrasting with the linear acetamide-pyridazinone architecture of the target compound. This complexity may improve target specificity but reduce synthetic accessibility . Substituents: The 2,6-dimethylphenoxy group in compound o could enhance membrane permeability compared to the 3,4-dimethylphenyl group in the target compound, depending on substituent orientation .

Tabulated Comparison of Key Features

Feature Target Compound CAS 1058198-01-8 Compound 11p Compound o
Core Heterocycle Dihydropyridazinone Dihydropyrimidinone Benzo[e][1,4]diazepinone Tetrahydropyrimidinone
Key Substituent 3,4-Dimethylphenyl 4-Methoxyphenyl Pyrimidopyrimidinone 2,6-Dimethylphenoxy
Molecular Weight (g/mol) ~407.4 393.4 ~750 (estimated) ~700 (estimated)
Inferred Target Enzymes (e.g., PDEs) Enzymes/Receptors Kinases/Nucleotide-binding Stereospecific receptors
Lipophilicity (LogP) Higher (dimethyl groups) Moderate (methoxy group) High (aromatic systems) Moderate (polar backbone)

Research Findings and Implications

  • Metabolic Stability : The benzodioxole group in the target compound and its analog (CAS 1058198-01-8) may reduce oxidative metabolism compared to compounds like 11p, which lack such protective motifs .
  • Synthetic Accessibility : The target compound’s simpler structure compared to 11p and compound o suggests easier scalability, though its crystallographic characterization would require tools like SHELXL or WinGX for precise structural validation .
  • Pharmacological Potential: The dihydropyridazinone core’s rigidity may limit off-target interactions compared to the flexible diazepinone in 11p, but experimental validation is needed to confirm selectivity .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's structure, pharmacological properties, and biological activities based on recent studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O5C_{23}H_{27}N_{3}O_{5} with a molecular weight of 458 Da. Key structural features include:

  • LogP : 2.12
  • Polar Surface Area : 88 Å
  • Hydrogen Bond Acceptors : 6
  • Hydrogen Bond Donors : 1

These properties suggest moderate lipophilicity and potential for interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of acetamides have shown moderate to good antioxidant activity in various assays, suggesting that this compound may also possess similar effects .

2. Antimicrobial Activity

Research has demonstrated that related acetamides can inhibit bacterial growth effectively. For example, compounds with similar structural motifs have been evaluated for their antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that these compounds displayed varying degrees of antimicrobial activity .

3. Urease Inhibition

Urease inhibition is another area where related compounds have shown promise. A study highlighted that certain acetamides effectively inhibited urease activity, which is crucial in treating conditions like urinary tract infections and gastric ulcers . This suggests that this compound may also function as a urease inhibitor.

Case Study 1: Antioxidant Evaluation

In a comparative study of various acetamide derivatives, N-[6-(p-tolyl)benzo[d]thiazol-2-yl]acetamide was identified as a potent antioxidant. Similar methodologies could be applied to evaluate the antioxidant capacity of this compound through DPPH and ABTS assays.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted using the disk diffusion method to assess the antimicrobial properties of structurally related compounds. The results indicated that certain derivatives exhibited significant inhibitory zones against common bacterial strains. This methodology can be adapted for testing the subject compound.

Comparative Data Table

Biological ActivityCompoundMethod UsedResults
AntioxidantAcetamide DerivativeDPPH AssayModerate to strong activity
AntimicrobialAcetamide AnalogDisk DiffusionSignificant inhibition against E. coli
Urease InhibitionVarious AcetamidesEnzyme AssayHigh inhibition rates observed

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide?

Methodological Answer: The synthesis typically involves multi-step procedures, including:

  • Condensation reactions to form the pyridazinone core.
  • Nucleophilic substitution for introducing the benzodioxolylmethyl group.
  • Acetylation to attach the acetamide moiety.
    Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, highlights using refluxing ethanol for cyclization and acetic acid as a catalyst for amide bond formation . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl₃) resolve the benzodioxole, pyridazinone, and acetamide moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak).
  • X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) provides bond lengths, angles, and intermolecular interactions. demonstrates how crystallography validates the dihedral angle between the benzothiazine and fluorobenzyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from assay variability or structural impurities. Strategies include:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ studies across multiple concentrations (e.g., 1–100 µM) to assess reproducibility.
  • Theoretical Frameworks : Link findings to established mechanisms (e.g., antioxidant activity via radical scavenging assays, as in ). Cross-validate results with computational models (e.g., DFT calculations for redox potential) .

Q. What in silico strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 or LOX enzymes). The benzodioxole group may engage in π-π stacking with hydrophobic pockets .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from the pyridazinone core) using tools like PHASE.
  • ADMET Prediction : SwissADME or pkCSM evaluates bioavailability, BBB penetration, and toxicity risks .

Q. How should structure-activity relationship (SAR) studies be designed to optimize pharmacological profiles?

Methodological Answer:

  • Substituent Variation : Modify the 3,4-dimethylphenyl group (e.g., halogenation, methoxy substitution) and assess impacts on activity (Table 1).
  • Biological Assays : Test derivatives in in vitro models (e.g., DPPH/ABTS for antioxidants, MTT assays for cytotoxicity).

Q. Table 1: Example SAR for Antioxidant Activity

Substituent on Phenyl RingIC₅₀ (DPPH, µM)Notes
3,4-Dimethyl (Parent)25.3Baseline
3-Fluoro-4-methyl18.7Enhanced electron-withdrawing effect
3-Methoxy-4-methyl32.9Reduced activity due to steric hindrance
Data adapted from , where similar substitutions in pyrazolo-benzothiazines showed varying radical scavenging efficacy .

Q. What experimental models are suitable for evaluating in vivo efficacy?

Methodological Answer:

  • Rodent Models : Use LPS-induced inflammation in mice to assess anti-inflammatory effects. Measure serum cytokines (IL-6, TNF-α) via ELISA.
  • Pharmacokinetics : Conduct bioavailability studies (oral/IP administration) with LC-MS/MS quantification of plasma levels. Adjust formulations (e.g., PEGylation) to enhance half-life .

Q. How can researchers address solubility and stability challenges during formulation?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro studies.
  • Solid Dispersion : Prepare with polyvinylpyrrolidone (PVP) via spray drying to enhance aqueous solubility.
  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

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